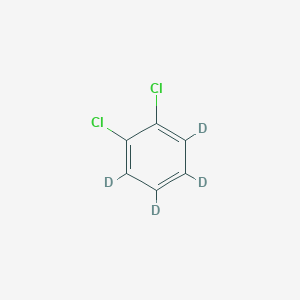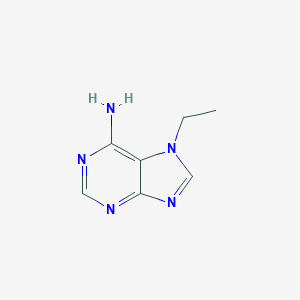
7-Ethyl-7h-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of purine derivatives, including those similar to 7-Ethyl-7H-purin-6-amine, often involves the alkylation of purine bases or the reaction of substituted purines with various reagents. For example, the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, which shares a structural motif with 7-Ethyl-7H-purin-6-amine, was achieved through N-methylation of known 6-chloropurines followed by a displacement reaction (Roggen & Gundersen, 2008).
Molecular Structure Analysis
Molecular structure analysis of purine derivatives reveals information about tautomeric ratios, identified using NMR methods, and the effects of substituents on molecular configuration (Roggen & Gundersen, 2008). Such analysis is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
7-Ethyl-7H-purin-6-amine and similar compounds undergo a range of chemical reactions, including N-alkylation, which often results in a mixture of products due to the presence of multiple reactive sites. The conditions under which these reactions occur can significantly affect the product distribution and yield (Roggen & Gundersen, 2008).
Applications De Recherche Scientifique
Synthesis and Evaluation in Bio-imaging
7-Ethyl-7h-purin-6-amine , as a compound, has been utilized in various scientific research contexts, though not explicitly under this name. For instance, its derivatives and related compounds have been synthesized and evaluated for various applications. In bio-imaging, high-generation polyester dendrimers were synthesized, and their distribution was evaluated using dynamic small-animal single-photon emission computed tomography (SPECT). These dendrimers showed rapid elimination from the bloodstream via the kidneys with negligible nonspecific binding to organs or tissues, indicating potential applications in bio-imaging and drug delivery systems (Parrott et al., 2009).
Dopaminergic Activity and Biological Activity
Compounds related to 7-Ethyl-7h-purin-6-amine have been evaluated for their dopaminergic activity. For example, derivatives like N,N-di-n-propyltetrahydrobenz[f]indol-7-amine were assessed for their ability to suppress serum prolactin in rats, revealing modest biological activity. This study suggests particular orientations for the indole N-H vector and supports the idea that indole N-H serves as a hydrogen-bond donor (Nichols et al., 1989).
Surface Modification for Neuronal Cultures
In another study, poly (ethylene-co-vinyl alcohol) (EVAL) membranes were modified by the covalent bonding of lysine to improve cell behavior in cultured cerebellar granule neurons. This modification improved neuronal MTT reduction activity and delayed the death rate of neurons, indicating the potential of such surface modifications in neuronal culture and possibly in the development of bio-interfaces (Young & Hu, 2003).
Anticoccidial Efficacy
Derivatives of 7-Ethyl-7h-purin-6-amine, such as 9-[2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine (arprinocid), have been tested for anticoccidial efficacy in broilers. The studies concluded that arprinocid is effective in controlling coccidiosis, even against isolates refractory to many of the marketed products, highlighting its potential in veterinary medicine (Olson et al., 1978).
Propriétés
IUPAC Name |
7-ethylpurin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTWNRRHYBYREK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=NC=NC(=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947143 |
Source


|
| Record name | 7-Ethyl-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-7h-purin-6-amine | |
CAS RN |
24309-36-2 |
Source


|
| Record name | 7H-Purin-6-amine, 7-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethyl-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

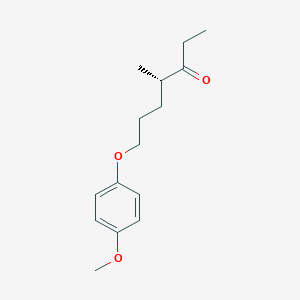


![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)
![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)
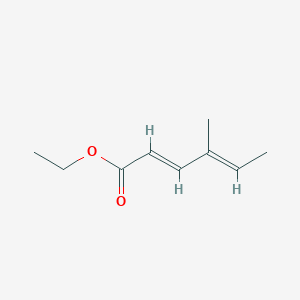
![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)
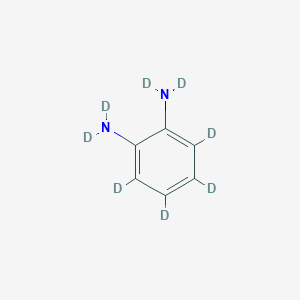
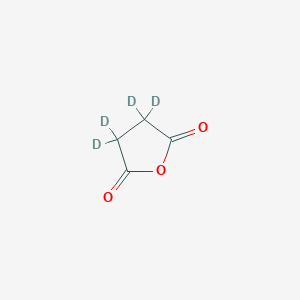
![1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone](/img/structure/B32886.png)
